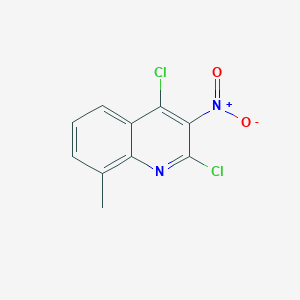

2,4-Dichloro-8-methyl-3-nitroquinoline

Description

Contextualization of Quinoline (B57606) Heterocycles in Organic and Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in organic and medicinal chemistry. researchgate.netresearchgate.net This structural motif is prevalent in a wide array of natural products, most notably the cinchona alkaloids such as quinine, and forms the core of numerous synthetic pharmaceuticals with diverse therapeutic activities. nih.gov The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. researchgate.netnih.gov

Significance of Halogenated, Nitrated, and Alkyl-Substituted Quinoline Scaffolds

The introduction of halogen, nitro, and alkyl groups onto the quinoline framework dramatically influences its chemical behavior and biological profile. Halogen substituents, particularly chlorine, are known to modulate the electronic properties of the ring system, often enhancing lipophilicity and metabolic stability. mdpi.com The presence of chlorine atoms at the 2- and 4-positions, as seen in the subject compound, activates these sites towards nucleophilic substitution, making them valuable handles for further molecular elaboration. nih.gov

The nitro group, a strong electron-withdrawing moiety, significantly deactivates the aromatic system towards electrophilic substitution while further activating it for nucleophilic attack. Its presence is crucial in the synthesis of various heterocyclic compounds and can serve as a precursor to an amino group, which is a key functional group in many biologically active molecules. echemi.com

Research Trajectories for Complex Multi-Substituted Quinoline Derivatives

Current research in quinoline chemistry is increasingly focused on the synthesis and application of complex, multi-substituted derivatives. These efforts are aimed at developing novel compounds with enhanced efficacy and selectivity for specific biological targets. The strategic placement of diverse functional groups allows for the creation of extensive chemical libraries for drug discovery and the development of advanced materials. A key research trajectory involves leveraging the reactivity of pre-functionalized quinolines, such as chlorinated derivatives, to introduce a wide range of substituents through nucleophilic substitution reactions. researchgate.netnih.gov

Specific Focus: 2,4-Dichloro-8-methyl-3-nitroquinoline as a Model System

This compound serves as an exemplary model system for studying the chemistry of highly functionalized quinolines. The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and a sterically influencing methyl group creates a unique chemical entity with a rich and varied reaction chemistry. This compound is a valuable intermediate for the synthesis of a plethora of novel quinoline derivatives, allowing for the systematic investigation of structure-activity relationships. While detailed research on this specific molecule is not extensively documented in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1026839-46-2. bldpharm.com

Chemical Properties and Synthesis of this compound

A probable precursor, 2,4-dichloro-8-methylquinoline (B1596889), has been synthesized by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com Subsequent nitration of this dichlorinated intermediate would be expected to yield the target compound. The nitration of a similar system, 2-chloro-4-methylquinoline (B123181), has been shown to predominantly yield the 8-nitro derivative, suggesting that the introduction of the nitro group at the 3-position would require specific directing influences or a different synthetic strategy. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1026839-46-2 bldpharm.com |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.08 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Note: Some properties are predicted based on the structure and data for similar compounds.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the cited literature. However, the expected spectroscopic features can be inferred from the analysis of closely related compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring of the quinoline scaffold. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. A distinct singlet for the methyl group protons at the 8-position would also be anticipated.

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the quinoline ring and one for the methyl group. The carbons attached to the chlorine and nitro groups (C-2, C-4, and C-3) would exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching vibrations, and strong symmetric and asymmetric stretching bands for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms.

Reactivity and Research Applications

The reactivity of this compound is primarily dictated by the two chlorine atoms at the 2- and 4-positions of the quinoline ring. These positions are highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the attached nitro group.

Research on the related class of 4-chloro-2-methyl-3-nitroquinolines has demonstrated their utility as precursors for the synthesis of various heterocyclo[c]quinolines. researchgate.net These compounds undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines and alkoxides, to displace the chlorine atom at the 4-position. The nitro group in these systems can also participate in cyclization reactions, further expanding their synthetic utility. researchgate.net

Given these precedents, this compound is expected to be a versatile building block in organic synthesis. Its potential applications include:

Intermediate in Medicinal Chemistry: As a scaffold for the synthesis of novel, biologically active compounds. The reactive chlorine atoms provide convenient points for the introduction of various pharmacophores.

Precursor for Fused Heterocyclic Systems: The combination of the reactive chloro and nitro groups allows for the construction of complex, fused heterocyclic systems with potential applications in materials science and pharmacology.

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

2,4-dichloro-8-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-5-3-2-4-6-7(11)9(14(15)16)10(12)13-8(5)6/h2-4H,1H3 |

InChI Key |

JMVGJOMTLCGEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 8 Methyl 3 Nitroquinoline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inijciar.comkopykitab.com This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of reliable chemical reactions. ias.ac.inamazonaws.com For a complex molecule like 2,4-dichloro-8-methyl-3-nitroquinoline, this analysis highlights several potential synthetic pathways.

The primary strategic disconnections for the target molecule focus on two main approaches:

Functional Group Interconversion (FGI) on a Pre-formed Core: The most logical disconnections are the C-Cl and C-NO₂ bonds. This suggests that the chloro and nitro groups are introduced late in the synthesis onto an existing 8-methylquinoline (B175542) scaffold. This approach simplifies the initial ring-forming reactions and is a common strategy for highly substituted heterocycles. The precursor would be an 8-methylquinolin-2,4-dione or a related tautomer.

Quinoline (B57606) Ring Annulation: A more fundamental disconnection breaks the bonds of the pyridine (B92270) portion of the quinoline ring. This leads back to a substituted aniline (B41778) (specifically, 2-methylaniline to provide the 8-methyl group) and a three-carbon synthon, which would form the rest of the heterocyclic ring. This strategy relies on classic named reactions for quinoline synthesis.

These two approaches are not mutually exclusive and are often combined. A typical strategy would involve first constructing the 8-methylquinoline core via an aniline cyclocondensation reaction, followed by sequential functional group interconversions to install the chloro and nitro substituents in the desired positions.

Conventional Synthetic Routes and Precursor Chemistry

Conventional methods for synthesizing the this compound scaffold rely on well-established reactions that build the quinoline ring system, followed by carefully orchestrated functionalization steps.

The formation of the quinoline core from an aniline derivative is a cornerstone of heterocyclic chemistry. researchgate.net Several classic named reactions are applicable for synthesizing the initial 8-methylquinoline precursor from 2-methylaniline.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgpharmaguideline.com For the synthesis of an 8-methylquinoline precursor, 2-methylaniline would be condensed with a compound like ethyl acetoacetate (B1235776), followed by acid-catalyzed cyclization.

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com Reacting 2-methylaniline with ethyl acetoacetate would lead to 4-hydroxy-2,8-dimethylquinoline or 2-hydroxy-4,8-dimethylquinoline, depending on the conditions.

Gould-Jacobs Reaction: This reaction sequence typically starts with an aniline and diethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines. nih.gov Applying this to 2-methylaniline would provide a route to a 4-hydroxy-8-methylquinoline-3-carboxylate precursor, which could be further modified.

These methods generate an 8-methyl-substituted quinolinone or hydroxyquinoline core, which serves as the crucial intermediate for subsequent functionalization.

| Reaction Name | Aniline Precursor | Carbonyl Precursor | Typical Conditions | Primary Product Type |

|---|---|---|---|---|

| Combes Synthesis | Arylamine (e.g., 2-methylaniline) | β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituted Quinoline |

| Conrad-Limpach-Knorr | Arylamine (e.g., 2-methylaniline) | β-Ketoester (e.g., Ethyl acetoacetate) | Low temp for 4-quinolones; High temp for 2-quinolones | Quinolones |

| Gould-Jacobs Reaction | Arylamine (e.g., 2-methylaniline) | Malonic ester derivative | Thermal cyclization | 4-Hydroxyquinolines |

Once the 8-methylquinoline core is assembled, the introduction of the chloro and nitro groups is achieved through functional group interconversion. A highly plausible pathway starts from 4-hydroxy-8-methylquinolin-2(1H)-one.

Chlorination: The hydroxyl groups at the 2- and 4-positions of the quinolinone precursor can be converted to chloro groups simultaneously. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.com This reaction transforms the stable quinolinone tautomer into the reactive dichloroquinoline derivative. A known synthesis involves heating 4-hydroxy-8-methylquinolin-2(1H)-one with POCl₃ and PCl₅ to yield 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com

Nitration: The final step is the introduction of the nitro group at the 3-position. The 2,4-dichloro-8-methylquinoline intermediate is subjected to nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the chlorine atoms and the quinoline nitrogen deactivates the ring, but the 3-position remains the most favorable site for electrophilic attack. An analogous synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved via a sequence of cyclization, nitration, and subsequent chlorination, demonstrating the viability of this transformation. researchgate.net

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Dichlorination | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline |

| Nitration | 2,4-Dichloro-8-methylquinoline | HNO₃ / H₂SO₄ | This compound |

Exploration of Novel Synthetic Pathways

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods, including catalytic and green chemistry approaches.

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings with high efficiency and selectivity. mdpi.com These methods often involve C-H bond activation, which avoids the need for pre-functionalized starting materials.

Rhodium(III)-Catalyzed Synthesis: Rh(III) catalysts can achieve the synthesis of quinolines through the oxidative annulation of pyridines with alkynes, involving a cascade of C-H activations. acs.org

Copper-Catalyzed Synthesis: Copper catalysts enable the direct synthesis of substituted quinolines from anilines and aldehydes using air as a green oxidant. organic-chemistry.org This process involves C-H functionalization and C-C/C-N bond formation in a one-pot reaction.

Palladium-Catalyzed Annulation: Palladium catalysts can be used for the annulation of o-iodo-anilines with propargyl alcohols, providing a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Cobalt-Catalyzed Cyclization: Cobalt catalysts have been employed for the cyclization of 2-aminoaryl alcohols with ketones to produce quinolines efficiently. mdpi.com

While these methods may not have been specifically optimized for this compound, they represent powerful, state-of-the-art strategies that could be adapted to create the core 8-methylquinoline skeleton, potentially with higher efficiency than conventional methods.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.combenthamdirect.com Several green approaches have been applied to quinoline synthesis. researchgate.nettandfonline.comnih.gov

Green Solvents: Traditional syntheses often use hazardous solvents. Green alternatives like water, ethanol, or ionic liquids are being increasingly employed for quinoline synthesis to reduce environmental harm. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Some modern protocols for quinoline synthesis, such as certain Friedländer annulations, can proceed efficiently under microwave irradiation without the need for a catalyst or solvent, significantly reducing chemical waste. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods, contributing to a more energy-efficient process. researchgate.net

Reusable Catalysts: The development of solid-supported or recyclable catalysts, such as silica (B1680970) nanoparticles, aligns with green chemistry principles by allowing the catalyst to be recovered and reused over multiple cycles, reducing waste and cost. nih.gov

Applying these principles to the synthesis of this compound could involve using a solid acid catalyst for the initial cyclocondensation step or employing microwave-assisted conditions for the chlorination and nitration steps to improve efficiency and reduce energy consumption.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgrsc.org This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it an attractive method for the construction of diverse molecular scaffolds. rsc.org For the synthesis of the quinoline core of this compound, a modified Friedländer annulation or a similar MCR can be envisioned.

A plausible MCR approach would involve the condensation of 2-amino-m-cresol, an appropriate β-ketoester, and a cyclizing agent. This would lead to the formation of an 8-methyl-4-hydroxy-2(1H)-quinolone derivative. The general scheme for such a reaction is presented below:

Scheme 1: Proposed Multi-component Synthesis of an 8-Methyl-4-hydroxy-2(1H)-quinolone Precursor

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 2-amino-m-cresol | Ethyl acetoacetate | Acid or base catalysis, heat | 8-Methyl-4-hydroxy-2(1H)-quinolone |

This initial quinolone scaffold can then be subjected to further functionalization to yield the target compound. The versatility of MCRs allows for the introduction of various substituents on the quinoline ring by choosing appropriately substituted starting materials. rsc.orgrsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

For the initial multi-component reaction, a systematic variation of catalysts, solvents, and temperature can lead to significant improvements in the yield of the quinoline scaffold. A representative optimization table for a generic quinoline synthesis is shown below.

Table 1: Optimization of Reaction Conditions for a Generic Quinoline Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | p-TsOH (10) | Ethanol | 80 | 8 | 65 |

| 3 | InCl₃ (5) | Acetonitrile | 80 | 6 | 78 |

| 4 | Sc(OTf)₃ (2) | Toluene | 110 | 4 | 85 |

The subsequent chlorination of the 8-methyl-4-hydroxy-2(1H)-quinolone intermediate is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to ensure complete conversion. mdpi.com Key parameters to optimize in this step include the reaction temperature and the molar ratio of the chlorinating agents to the substrate.

The final nitration step to introduce the nitro group at the 3-position of the 2,4-dichloro-8-methylquinoline ring requires careful control of reaction conditions to achieve the desired regioselectivity. The nitration of 2-chloro-4-methylquinoline (B123181) has been reported to yield 6-nitro and 8-nitro isomers. acs.org Achieving nitration at the 3-position may necessitate the use of specific nitrating agents and consideration of the electronic effects of the existing substituents. The two chloro groups at positions 2 and 4 are electron-withdrawing and will deactivate the ring towards electrophilic substitution, making the optimization of the nitrating conditions (e.g., choice of nitrating agent, temperature, and reaction time) critical.

Strategies for yield enhancement across the entire synthetic pathway include:

High-Throughput Screening: Employing microplate-based experiments to rapidly screen a wide range of catalysts, solvents, and reaction conditions. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can improve heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, particularly for exothermic reactions like nitration.

Purification Techniques: Efficient purification of intermediates at each step is essential to prevent the carryover of impurities that could inhibit subsequent reactions or complicate the final product isolation.

Chemical Reactivity and Transformation Studies of 2,4 Dichloro 8 Methyl 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group at the C-3 position, coupled with the electronegativity of the nitrogen atom in the quinoline (B57606) ring, significantly reduces the electron density at the C-2 and C-4 positions. This renders these positions highly susceptible to attack by nucleophiles. The general mechanism for the SNAr reaction in this system proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.

Reactivity at the C-2 Position

The reactivity of the chlorine atom at the C-2 position in 2,4-dichloro-8-methyl-3-nitroquinoline is a subject of considerable interest. In the analogous compound, 2,4-dichloro-8-methylquinoline (B1596889), which lacks the activating nitro group, the C-2 position has been observed to be inactive towards certain nucleophiles like hydrazine. mdpi.com This suggests that the baseline reactivity of the C-2 chloro group is relatively low.

However, the presence of the strongly electron-withdrawing nitro group at the adjacent C-3 position is anticipated to significantly enhance the electrophilicity of the C-2 carbon, thereby activating it towards nucleophilic attack. In similar heterocyclic systems, such as 2,4-dichloroquinazolines, substitution at the C-2 position often requires more forcing reaction conditions compared to the C-4 position. nih.gov This is attributed to the position of the C-2 carbon between two nitrogen atoms, which influences its susceptibility to nucleophilic attack. nih.gov While specific experimental data on the nucleophilic substitution at the C-2 position of this compound are not extensively documented, it is reasonable to infer that this position would be reactive under appropriate conditions, particularly with strong nucleophiles or at elevated temperatures.

Reactivity at the C-4 Position

The chlorine atom at the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution. The combined electron-withdrawing effects of the adjacent nitro group at C-3 and the quinoline ring nitrogen make the C-4 carbon exceptionally electrophilic. Consequently, this position readily undergoes substitution with a wide array of nucleophiles under relatively mild conditions.

Studies on analogous 4-chloro-3-nitroquinoline (B17048) systems have demonstrated the facile displacement of the C-4 chloro substituent by various nucleophiles, including amines, azides, and sulfur-based nucleophiles. For instance, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles such as sodium azide, amines, and thiophenol results in the selective substitution of the C-4 chloro group. researchgate.net

The following table summarizes the observed reactivity at the C-4 position in a closely related 4-chloro-3-nitropyranoquinolinedione system, which serves as a strong indicator of the expected reactivity for this compound.

| Nucleophile | Reagent | Product | Reference |

| Azide | Sodium Azide | 4-Azido-3-nitropyranoquinolinone | researchgate.net |

| Amines | Various Amines | 4-Amino-3-nitropyranoquinolinones | researchgate.net |

| Thiol | Thiophenol | 4-(Phenylthio)-3-nitropyranoquinolinone | researchgate.net |

These findings underscore the high reactivity of the C-4 position in 3-nitro-substituted 4-chloroquinolines, making it a prime site for introducing diverse functional groups to the quinoline scaffold. The selective reactivity of the C-4 position over the C-2 position is a common feature in related dihaloquinolines and quinazolines, often allowing for sequential and site-selective modifications. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-8-methyl-3-nitroquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves halogenation and nitration steps on a quinoline scaffold. For example:

- Vilsmeier-Haack reaction : Used to introduce formyl groups (e.g., 2-chloro-8-methyl-3-formylquinoline synthesis via POCl₃/DMF at 353 K) .

- NaBH₃CN reduction : Effective for reducing imines to amines under mild conditions (pH ≈ 6), as shown in analogous quinoline derivatives .

Optimization Tips : - Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of precursors in methanol) .

- Recrystallization from methanol/petroleum ether improves purity .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolves planarity of the quinoline ring and dihedral angles (e.g., 70.22° for methoxy-substituted benzene in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) .

- NMR/IR spectroscopy : Assign peaks using DEPT-135 for CH₂ groups and FT-IR for nitro (1530–1350 cm⁻¹) and chloro (750–550 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimalarial Plasmodium enzymes). Compare with analogs like 5,7-Dichloro-4-hydrazinoquinoline, which shows high anticancer activity .

- DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., nitro group at C3) .

Q. How should researchers address contradictions in biological activity data for halogenated nitroquinolines?

Methodological Answer:

- Comparative assays : Test this compound alongside analogs (e.g., 6-Fluoro vs. 5,7-Dichloro derivatives) under standardized conditions (MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro at C2/C4 enhances membrane permeability; nitro at C3 modulates redox activity) .

Q. What strategies optimize regioselectivity in the nitration of 2,4-Dichloro-8-methylquinoline?

Methodological Answer:

- Directed nitration : Use sulfuric acid/nitric acid mixtures at 0–5°C to favor C3 nitration over C5/C7, leveraging steric hindrance from the methyl group at C8 .

- Kinetic vs. thermodynamic control : Higher temperatures (50°C) may shift selectivity; monitor via HPLC .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

Q. How should researchers design stability studies for nitroquinoline derivatives under varying storage conditions?

Methodological Answer:

- Accelerated degradation : Exclude light/moisture by storing at 2–8°C in sealed amber vials .

- HPLC-MS monitoring : Track degradation products (e.g., dechlorination or nitro reduction) over 6–12 months .

Data Interpretation & Validation

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

Q. What statistical methods validate reproducibility in synthetic yield for nitroquinoline derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.